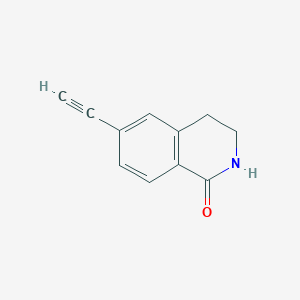

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-ethynyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBODSWDTZFTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268101 | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309955-20-1 | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309955-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethynyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classical and Contemporary Approaches to Dihydroisoquinolinone Ring System Synthesis

The construction of the dihydroisoquinolinone ring system is pivotal in medicinal chemistry due to the prevalence of this motif in biologically active compounds. Over the years, a diverse array of synthetic strategies has emerged, ranging from venerable name reactions to modern transition-metal-catalyzed processes.

Cyclization reactions represent the most common approach for the synthesis of the dihydroisoquinolinone core. These methods typically involve the formation of one of the rings, usually the nitrogen-containing heterocycle, from an appropriately substituted aromatic precursor.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be precursors to 3,4-dihydroisoquinolin-1(2H)-ones. This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org First discovered in 1893 by August Bischler and Bernard Napieralski, this method is widely used for the synthesis of dihydroisoquinolines. wikipedia.orgjk-sci.com The reaction is typically carried out under refluxing acidic conditions with dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For β-arylethylamides lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.orgjk-sci.com A significant side reaction can be the retro-Ritter reaction, which forms styrenes. jk-sci.comorganic-chemistry.org To mitigate this, modifications such as using oxalyl chloride to generate an N-acyliminium intermediate have been developed. organic-chemistry.org

| Reaction | Substrate | Reagents | Product | Key Features |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅, PPA, Tf₂O | 3,4-Dihydroisoquinoline (B110456) | Intramolecular electrophilic cyclization; requires acidic and dehydrating conditions. |

Pictet-Spengler Reaction:

The Pictet-Spengler reaction, discovered in 1911, is another powerful tool for the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolinones. name-reaction.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.comthermofisher.com The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as indoles or phenols, react under mild conditions, while less nucleophilic rings like a simple phenyl group may require higher temperatures and stronger acids. wikipedia.org A variation of this reaction, the Pictet-Spengler tetrahydroisoquinoline synthesis, is employed when the aromatic component is a phenyl group, often requiring harsher conditions. wikipedia.org

| Reaction | Substrates | Catalyst | Product | Key Features |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Protic acid (e.g., HCl) or Lewis acid | Tetrahydroisoquinoline | Condensation followed by intramolecular cyclization; sensitive to the nucleophilicity of the aromatic ring. |

A modified Pomeranz-Fritsch cyclization has also been reported for the synthesis of 1,2-dihydroisoquinolines, which are valuable intermediates. researchgate.netnih.gov This method utilizes trimethylsilyltriflate (TMSOTf) and an amine base to activate dimethylacetals under mild conditions, expanding the scope of accessible dihydroisoquinoline products. researchgate.netnih.gov

Radical cyclizations offer an alternative approach to the construction of the dihydroisoquinolinone ring system. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the heterocyclic ring. For instance, a method for the synthesis of 1,2-dihydroisoquinolines involves a radical cyclization of (E)-N-(2-bromobenzyl)-N-(2-(phenylthio)vinyl)acetamide precursors, followed by an elimination reaction. ucsb.edu Intramolecular aryl radical cyclization has also been utilized in the enantioselective synthesis of 1-substituted tetrahydroisoquinolines, which can serve as precursors to dihydroisoquinolinones. bohrium.com Additionally, a metal-free, switchable synthesis of 1,4-bridged dihydroisoquinolin-3-ones has been developed through the radical oxidation of isoquinolinium salts. rsc.org

In recent years, transition-metal-catalyzed oxidative annulation reactions have emerged as a powerful and atom-economical strategy for the synthesis of dihydroisoquinolinones. mdpi.com These methods often involve the C-H activation of a benzamide derivative, followed by coupling with an unsaturated partner like an alkene or alkyne. mdpi.com Catalysts based on rhodium(III), palladium(II), and cobalt(III) are frequently employed. mdpi.comthieme-connect.comorganic-chemistry.org

For example, Rh(III)-catalyzed tandem [4+2] annulation of N-alkoxybenzamides with 1,3-dienes provides functionalized dihydroisoquinolinones. thieme-connect.com Similarly, palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes in the presence of air as the terminal oxidant yields 3,4-dihydroisoquinolones. organic-chemistry.org These methods often exhibit high regioselectivity and functional group tolerance. mdpi.comorganic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| Rh(III) | N-Alkoxybenzamide, 1,3-Diene | Dihydroisoquinolinone | Tandem [4+2] annulation, internal oxidation. thieme-connect.com |

| Pd(II) | Aryl Carboxamide, 1,3-Diene | 3,4-Dihydroisoquinolone | [4+2] annulation, uses air as the terminal oxidant. organic-chemistry.org |

| Co(III) | N-Chlorobenzamide, Alkenes | Dihydroisoquinolinone | Asymmetric C-H functionalization, excellent enantioselectivity. organic-chemistry.org |

The Castagnoli-Cushman reaction (CCR) is a versatile [4+2] cyclocondensation that can be adapted for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine to produce a tetrahydroisoquinolonic acid. researchgate.net A three-component variant of the CCR, employing a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate (B1210297), has been utilized to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.govtandfonline.com This multicomponent approach allows for the introduction of diversity at position 3 of the dihydroisoquinolinone ring. nih.gov The scope of the Castagnoli-Cushman reaction has been expanded to include the use of 3,4-dihydroisoquinolines as the imine component, reacting with various anhydrides to form tricyclic fused systems. beilstein-journals.orgnih.gov

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of various cyclic structures, including those found in isoquinoline (B145761) derivatives. wikipedia.org This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum. researchgate.net The formation of a stable cyclic alkene and a volatile byproduct like ethylene (B1197577) drives the reaction forward. wikipedia.org

RCM has been successfully applied to the synthesis of fused heterocyclic systems containing the isoquinoline motif. For example, the RCM of enamines derived from isoquinolines can produce polycyclic structures that are related to many alkaloidal natural products. researchgate.net The reaction is generally performed at room temperature in solvents like dichloromethane (B109758) and often proceeds in good yields. researchgate.net The development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has significantly broadened the applicability of RCM in the synthesis of complex molecules. wikipedia.orgdrughunter.com

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like 3,4-dihydroisoquinolin-1(2H)-one from simple starting materials in a single step. One notable example is the Castagnoli–Cushman reaction, which has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This reaction typically involves the condensation of a homophthalic anhydride with an imine, generated in situ from an aldehyde and an amine, to afford the desired dihydroisoquinolinone core with substitution at the 3- and 4-positions.

Isocyanide-based multicomponent reactions also represent a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net Asymmetric versions of these reactions, employing chiral catalysts, have been developed to produce optically active dihydroisoquinoline derivatives. researchgate.netspringernature.com These reactions often proceed through the enantioselective addition of isocyanides to carbon-carbon double bonds, followed by cyclization, offering a pathway to chiral dihydroisoquinolines. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Features | Reference |

|---|---|---|---|---|

| Castagnoli–Cushman Reaction | Homophthalic anhydride, Aldehyde, Amine | Thermal or acid catalysis | Substituted at C3 and C4 | nih.gov |

| Asymmetric Isocyanide-based MCR | Isocyanide, Alkylidene malonate, TMSN3 | Chiral MgII-N,Nʹ-dioxide catalyst | Enantioenriched dihydroisoquinoline derivatives | researchgate.net |

Strategies for Introducing the Ethynyl (B1212043) Group at the 6-Position

The introduction of an ethynyl group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key transformation for accessing the target compound. This is typically achieved through modern cross-coupling reactions or by the transformation of a pre-installed functional group.

The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction is the most common and effective method for introducing an ethynyl group onto an aromatic ring. The synthesis of 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one would typically start from a 6-halo-3,4-dihydroisoquinolin-1(2H)-one precursor, most commonly 6-bromo-3,4-dihydroisoquinolin-1(2H)-one.

| Aryl Bromide | Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh3)4 | CuI | Et3N | THF | soton.ac.uk |

| Generic Aryl Bromide | Terminal Alkyne | PdCl2(PPh3)2 | CuI | Amine | Various | organic-chemistry.org |

Direct C-H ethynylation is an emerging and highly attractive strategy that avoids the pre-functionalization of the aromatic ring with a halogen. This approach involves the direct coupling of a C-H bond with an ethynylating reagent, typically catalyzed by a transition metal. While significant progress has been made in the field of C-H activation, direct ethynylation of electron-rich aromatic C-H bonds remains a challenge. mdpi.com For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, reports on direct C-H functionalization have predominantly focused on arylation, alkylation, or other modifications. researchgate.net The development of a regioselective direct C-H ethynylation at the 6-position of 3,4-dihydroisoquinolin-1(2H)-one would represent a significant advancement in the synthesis of the target compound, offering a more step-economical route.

The synthesis of a suitable precursor is a critical step for the introduction of the ethynyl group. The most common precursor for the Sonogashira coupling is a halogenated derivative, typically 6-bromo-3,4-dihydroisoquinolin-1(2H)-one. This intermediate can be synthesized from commercially available starting materials through established synthetic routes. For instance, a multi-step synthesis starting from 4-bromoaniline can lead to the formation of the 6-bromo-substituted dihydroisoquinolinone core. This precursor then serves as a handle for the subsequent introduction of the ethynyl moiety.

Enantioselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The development of enantioselective methods for the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the formation of the chiral dihydroisoquinolinone scaffold.

Several asymmetric catalytic strategies have been successfully employed for the enantioselective synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. These methods can be broadly categorized into transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis: Palladium-catalyzed asymmetric synthesis of 3,4-dihydroisoquinolinones has been achieved through a one-pot C-C and C-N bond formation between N-Ts-benzamides and 1,3-dienes using a chiral PyOX-type ligand. bwise.kr This method provides chiral 3,4-dihydroisoquinolinones with good yields and stereoselectivity. bwise.kr Furthermore, the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines using chiral rhodium or iridium catalysts has been shown to be an effective method for producing chiral tetrahydroisoquinolines, which can be precursors to or derivatives of the target lactams. nih.govresearchgate.net

Organocatalysis: Organocatalytic approaches have also been developed for the asymmetric synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. For example, a one-pot aza-Henry–hemiaminalization–oxidation sequence starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, catalyzed by a quinine-based squaramide organocatalyst, affords trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high diastereoselectivity and good to excellent enantioselectivity. nih.gov This method allows for the construction of two adjacent stereocenters in a single operation. nih.gov

| Catalytic System | Starting Materials | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd(II) / Chiral PyOX ligand | N-Ts-benzamides, 1,3-Dienes | Asymmetric annulation | Up to 95% | bwise.kr |

| Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | Aza-Henry/hemiaminalization/oxidation | 40-95% | nih.gov |

| Chiral Rhodium Complexes | 1-Aryl-3,4-dihydroisoquinolines | Asymmetric Transfer Hydrogenation | Up to 69% | nih.gov |

Asymmetric Catalysis in Dihydroisoquinolinone Formation

Palladium-Catalyzed Asymmetric Heck/Suzuki Domino Reactions

Palladium-catalyzed domino reactions that combine an intramolecular Heck reaction with a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling, represent a powerful tool for the efficient construction of complex molecular architectures. A notable example is the asymmetric Heck/Suzuki domino reaction for the synthesis of chiral disubstituted dihydroisoquinolinones. This reaction typically involves the cyclization of an alkene-tethered aryl halide, followed by a Suzuki coupling with a boronic acid to introduce a second point of diversity.

The reaction of an appropriately substituted N-allyl-2-bromo-5-ethynylbenzamide under palladium catalysis with a chiral ligand, such as Xu-Phos, can proceed via an intramolecular Heck cyclization to form a six-membered ring. The resulting organopalladium intermediate is then trapped by an aryl or alkenyl boronic acid in a Suzuki coupling step. This sequence allows for the stereoselective formation of two new bonds and a stereocenter in a single operation. The reaction demonstrates high functional group tolerance, enabling the coupling with a variety of aryl and alkenyl boronates to afford chiral dihydroisoquinolinones in good yields and with excellent enantioselectivities. researchgate.net

A related cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides, followed by a Suzuki-Miyaura coupling, provides a regio- and stereoselective route to 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This methodology highlights the versatility of palladium catalysis in constructing the dihydroisoquinolinone core with exocyclic functionality, which can be further manipulated.

| Entry | Aryl Halide Substrate | Boronic Acid | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-allyl-2-bromobenzamide | Phenylboronic acid | (R)-Xu-Phos | 85 | 92 |

| 2 | N-allyl-2-bromo-5-nitrobenzamide | 4-Methoxyphenylboronic acid | (R)-Xu-Phos | 78 | 95 |

| 3 | N-allyl-2-bromo-5-cyanobenzamide | Vinylboronic acid pinacol ester | (R)-Xu-Phos | 81 | 90 |

NHC-Catalyzed Asymmetric Annulations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including annulation reactions to construct heterocyclic rings. While specific examples for the direct synthesis of this compound using this methodology are not prevalent in the literature, analogous NHC-catalyzed asymmetric annulations have been successfully employed for the synthesis of related quinolinone and isoquinolinone scaffolds. These methods provide a strong basis for the potential application of NHC catalysis in the synthesis of the target compound.

For instance, an efficient NHC-catalyzed asymmetric [3+3] annulation of 2-bromoenals with 3-hydroxyquinolin-2(1H)-ones has been developed to construct enantioenriched quinoline derivatives. researchgate.netwikipedia.org This reaction proceeds through the formation of a chiral acylazolium intermediate from the NHC and the bromoenal, which then undergoes a cascade reaction with the 3-hydroxyquinolin-2-one. Similarly, NHC-catalyzed [3+2] annulation reactions have been utilized to synthesize spirocyclic pyrazolone γ-butyrolactones, demonstrating the ability of NHC catalysis to construct quaternary stereocenters. organic-chemistry.org

These methodologies suggest that a suitably designed substrate, potentially an ortho-alkynyl benzaldehyde derivative, could undergo an NHC-catalyzed asymmetric annulation with a nitrogen-containing component to furnish the chiral 3,4-dihydroisoquinolin-1(2H)-one core.

Palladium-Catalyzed Enantioselective Intramolecular Carbonylative Heck Reactions

The palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is a highly effective method for the synthesis of chiral heterocycles containing a quaternary stereocenter. This reaction involves the intramolecular cyclization of an unsaturated substrate onto an aryl halide or triflate, with the concomitant incorporation of a carbonyl group from a carbon monoxide source.

A significant advancement in this area is the use of formate esters as a convenient and less hazardous source of carbon monoxide. nih.govnih.gov This approach has been successfully applied to the synthesis of isoquinolinones bearing an all-carbon quaternary center at the C-4 position. The reaction of N-allyl benzamides in the presence of a palladium catalyst and a chiral ligand, such as (R)-SEGPHOS, affords the corresponding quaternary 3,4-dihydroisoquinolinones in good yields and with high enantioselectivities. nih.govnih.gov This method represents a rare example of an asymmetric six-membered ring formation through a domino intramolecular Heck-nucleophilic capture sequence. nih.gov

The versatility of the intramolecular Heck reaction is further demonstrated in the enantioselective dearomative Heck reaction, which allows for the construction of unique spiroheterocycles and benzofused heterocycles with N/O-substituted quaternary carbon stereocenters. nih.gov

Table 2: Enantioselective Intramolecular Carbonylative Heck Reaction of N-Allyl Benzamides Adapted from a study on the synthesis of Minalrestat analogues. nih.gov

| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | N-allyl-N-(2-bromobenzyl)amine | (R)-SEGPHOS | 82 | 94 |

| 2 | N-allyl-N-(2-bromo-4-fluorobenzyl)amine | (R)-SEGPHOS | 85 | 96 |

| 3 | N-allyl-N-(2-bromo-5-methoxybenzyl)amine | (R)-SEGPHOS | 79 | 93 |

Chiral Ligand-Mediated Organometallic Additions to Imines

The asymmetric addition of nucleophiles to imines is a fundamental transformation for the synthesis of chiral amines and their derivatives, including the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Organocatalysis has proven to be a particularly effective strategy for this purpose, with chiral phosphoric acids and cinchona alkaloid-derived catalysts being widely employed.

An organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed, commencing with 2-(nitromethyl)benzaldehydes and various N-protected aldimines. nih.govbeilstein-journals.org The key step is an aza-Henry reaction catalyzed by a quinine-based squaramide organocatalyst, which proceeds through hydrogen bonding interactions to control the stereochemical outcome. nih.gov This is followed by a hemiaminalization-oxidation sequence to afford the desired products in moderate to good yields and with moderate to very good enantioselectivities. nih.govbeilstein-journals.org

Furthermore, chiral phosphoric acids have been shown to catalyze the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, leading to the formation of chiral α-amino diarylphosphine oxides. researchgate.netnih.gov This demonstrates the utility of chiral Brønsted acids in activating the imine functionality towards nucleophilic attack and controlling the stereochemistry at the C-1 position.

Control of Stereocenters within the Dihydroisoquinolinone Scaffold

The biological activity of dihydroisoquinolinone derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereocenters within the scaffold is of paramount importance. The stereocenters at the C-1, C-3, and C-4 positions can be controlled through various asymmetric catalytic strategies.

The stereocenter at the C-1 position is often established through the asymmetric reduction of a 3,4-dihydroisoquinoline precursor. beilstein-journals.org This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation with chiral metal complexes. snu.edu.inbeilstein-journals.org For example, chiral Cp* metal complexes with diamine ligands have been used for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. snu.edu.in

The stereocenters at the C-3 and C-4 positions are typically introduced during the ring-forming step. The organocatalytic aza-Henry-hemiaminalization-oxidation sequence, as previously discussed, generates two adjacent stereocenters at C-3 and C-4 in a trans configuration with high diastereoselectivity. nih.govbeilstein-journals.org Palladium-catalyzed reactions, such as the asymmetric Heck/Suzuki domino reaction, can also be employed to control the stereochemistry at these positions. researchgate.net

Formation of All-Carbon Quaternary Stereocenters at C-4 Position

The construction of all-carbon quaternary stereocenters remains a significant challenge in organic synthesis. For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, the formation of such a center at the C-4 position is of particular interest for the development of novel therapeutic agents.

As highlighted in section 2.3.1.3, the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is a powerful method for creating an all-carbon quaternary stereocenter at the C-4 position. nih.govnih.gov This reaction transforms N-allyl benzamides into isoquinolinones with a quaternary carbon at C-4 in a highly enantioselective manner. nih.gov

While not forming an all-carbon quaternary center, palladium-catalyzed C-H functionalization at the C-4 position of isoquinolin-1(2H)-ones has also been reported. For instance, a palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been developed, providing an efficient route to install a difluoroacetate or difluoroacetamide moiety at this position. organic-chemistry.org Such methods for C-4 functionalization could potentially be adapted for the introduction of carbon-based substituents, paving the way for the construction of all-carbon quaternary centers.

Derivatization and Functionalization of the this compound Core

The ethynyl group at the C-6 position of the 3,4-dihydroisoquinolin-1(2H)-one core is a versatile functional handle that allows for a wide range of derivatizations and functionalizations. This enables the synthesis of diverse libraries of compounds for structure-activity relationship studies. The two primary reactions for modifying the ethynyl group are the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org In the context of the this compound core, this reaction can be used to couple a variety of aryl, heteroaryl, or vinyl groups to the ethynyl moiety, thereby extending the molecular framework. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The reverse transformation, a Sonogashira coupling of a 6-halo-3,4-dihydroisoquinolin-1(2H)-one with a terminal alkyne, is also a viable strategy to introduce the ethynyl group or a substituted alkyne.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tcichemicals.com The this compound can readily undergo this reaction with a wide array of organic azides to generate a library of triazole-linked conjugates. This reaction is known for its high yields, mild reaction conditions (often in aqueous media), and broad functional group tolerance. tcichemicals.com The resulting triazole ring is a stable linker that can connect the dihydroisoquinolinone core to other pharmacophores or biomolecules.

Table 3: Common Derivatization Reactions of the 6-Ethynyl Group

| Reaction | Reagent | Catalyst | Product |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst | 6-(Substituted-ethynyl)-dihydroisoquinolinone |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097) | Cu(I) catalyst | 6-(1,2,3-Triazol-4-yl)-dihydroisoquinolinone |

Modifications at the Alkyne Moiety

The terminal alkyne functionality of this compound is highly amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships and the development of novel molecular probes and therapeutic agents.

Sonogashira Coupling:

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov In the context of this compound, this reaction allows for the direct attachment of various aryl and heteroaryl groups to the C-6 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scispace.com The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various substituted pteridines, showcasing its applicability to heterocyclic systems. clockss.orgresearchgate.net

Key features of the Sonogashira coupling in this context include mild reaction conditions and tolerance of a broad range of functional groups on the coupling partner. nih.gov This allows for the synthesis of a diverse library of 6-alkynyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, coupling with substituted iodoarenes can introduce electronically diverse functionalities. nih.gov

| Alkyne Substrate | Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 6-Ethynylpteridine derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 6-(Phenylethynyl)pteridine derivative | Not specified |

| N-(4-chlorophenyl)-2-ethynylbenzamide | Iodobenzene | PdCl₂(PPh₃)₂ | (E/Z)-2-(4-chlorophenyl)-3-(2-oxo-2-phenylethylidene)isoindolin-1-one | Good |

| 4-Iodo-m-xylene | Trimethylsilylacetylene (B32187) (TMSA) | Palladium catalyst / CuI | (2,4-Dimethylphenyl)ethynyl)trimethylsilane | 96% |

Azide-Alkyne Cycloadditions (Click Chemistry):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool for modifying the ethynyl group. wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov By reacting this compound with a variety of organic azides, a diverse range of triazole-linked conjugates can be synthesized under mild, often aqueous, conditions. The resulting triazole ring is chemically stable and can act as a linker or a pharmacophoric element itself.

Substituent Effects at Other Positions of the Isoquinolinone Ring

The synthesis and reactivity of this compound derivatives can be significantly influenced by the presence of substituents at other positions on the isoquinolinone ring. The Castagnoli–Cushman reaction, for example, has been employed to synthesize a large number of 3,4-dihydroisoquinolin-1(2H)-one derivatives with various substituents, demonstrating the modularity of the synthesis of this scaffold. nih.gov

For instance, the introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the isoquinolinone can alter the electronic properties of the entire molecule. This can affect the reactivity of the alkyne in subsequent coupling reactions. Similarly, substituents at the N-2 position can be varied, which is a common strategy in the development of PARP inhibitors to modulate properties like solubility and cell permeability. researchgate.net The synthesis of various N-substituted 3,4-dihydroisoquinolin-1(2H)-ones has been demonstrated through multi-step sequences involving cross-coupling and cyclization. researchgate.net

| Compound ID | N-2 Substituent | C-3 Substituent | Yield |

|---|---|---|---|

| I8 | Benzyl | Phenyl | 72% |

| I18 | 4-Ethoxyphenyl | Phenyl | 75.1% |

| I21 | [1,1'-Biphenyl]-4-yl | Phenyl | 68.7% |

| I25 | 4-Chlorophenyl | Phenyl | 66.4% |

| I27 | 4-Iodophenyl | Phenyl | 80.3% |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | 74.6% |

Regioselective Functionalization Approaches

Achieving regioselective functionalization is crucial for the synthesis of complex and well-defined derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com

For the broader class of quinolines and their derivatives, various methods for regioselective C-H functionalization have been developed. mdpi.com Rhodium(III)-catalyzed systems, for example, have been used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through a tandem C-H allylation/N-alkylation annulation. nih.govresearchgate.net Such methods can offer high regioselectivity, directing functionalization to specific positions on the aromatic ring. While direct C-H functionalization of the this compound core is not extensively documented, the principles from related systems suggest that directing groups could be employed to achieve selective modification at positions other than the alkyne-bearing carbon.

Furthermore, classical synthetic strategies like the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction have been utilized for the diastereoselective synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which are closely related structures. nih.govmdpi.com These methods can provide access to precursors with defined stereochemistry, which can then be further elaborated to introduce the ethynyl group and other functionalities in a regiocontrolled manner.

Mechanistic Investigations of Reactions Involving 6 Ethynyl 3,4 Dihydroisoquinolin 1 2h One Analogs

Elucidation of Reaction Pathways for Key Synthetic Transformations

The synthesis of 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the introduction of the ethynyl (B1212043) moiety onto a pre-existing dihydroisoquinolinone core, most commonly through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example of such a transformation.

Catalytic Cycles in Transition Metal-Mediated Processes

The Sonogashira reaction, a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons, is catalyzed by a dual system of palladium and copper. wikipedia.orgyoutube.com The reaction proceeds through two interconnected catalytic cycles.

The Palladium Cycle:

The primary catalytic cycle involves the palladium catalyst. wikipedia.orgyoutube.comlibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of a 6-halo-3,4-dihydroisoquinolin-1(2H)-one (typically a bromide or iodide) to a Pd(0) species. This step forms a square planar Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the ethynyl group to the palladium center. This step, known as transmetalation, results in a new Pd(II) intermediate with both the dihydroisoquinolinone and the ethynyl ligands.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

A co-catalytic amount of a copper(I) salt, typically copper(I) iodide, facilitates the reaction. wikipedia.orgyoutube.com

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This is believed to proceed through an initial π-alkyne complex.

Deprotonation: A base, usually an amine, deprotonates the terminal alkyne, leading to the formation of the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step of the palladium cycle.

In some instances, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org In these cases, the mechanism is thought to involve direct reaction of the alkyne with the palladium complex, often requiring a stronger base to facilitate deprotonation.

Role of Intermediates and Transition States

The efficiency and selectivity of the Sonogashira coupling are dictated by the stability and reactivity of the various intermediates and the energy barriers of the transition states in the catalytic cycles.

Key Intermediates:

Pd(0)L₂: The active palladium catalyst is a coordinatively unsaturated 14-electron species. The nature of the ligands (L), typically phosphines, plays a crucial role in its stability and reactivity.

trans-Pd(Ar)(X)L₂: This is the initial product of oxidative addition, where 'Ar' is the dihydroisoquinolinone moiety and 'X' is the halide.

cis-Pd(Ar)(X)L₂: Isomerization to the cis-isomer is often necessary before transmetalation can occur.

Pd(Ar)(C≡CR)L₂: This intermediate is formed after transmetalation.

Cu-C≡CR: The copper acetylide is the key nucleophile that transfers the alkyne to the palladium center.

Transition States:

Computational studies on analogous systems suggest that the oxidative addition step is often the rate-determining step in the catalytic cycle. nih.gov The energy of the transition state for this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the dihydroisoquinolinone ring. Electron-withdrawing substituents on the aromatic ring can facilitate the oxidative addition. The transition state for the reductive elimination step involves the concerted formation of the C-C bond and the reduction of Pd(II) to Pd(0).

Understanding Reactivity and Selectivity of the Ethynyl Group in Synthetic Contexts

The ethynyl group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core is a versatile functional handle for a variety of subsequent transformations, exhibiting predictable reactivity and selectivity. Its utility is prominently demonstrated in cycloaddition reactions, particularly in the realm of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be employed with this compound analogs. This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097). This transformation is highly valued for its reliability, mild reaction conditions, and high yields. The resulting triazole linkage is stable and can serve as a robust linker in the synthesis of more complex molecules, including bioconjugates and drug candidates.

Beyond click chemistry, the ethynyl group can participate in various other reactions, including:

Further Sonogashira couplings: To create extended conjugated systems.

Hydration: To form the corresponding methyl ketone.

Reduction: To yield the corresponding ethyl or ethylene-substituted dihydroisoquinolinone.

Cycloaddition reactions: With other 1,3-dipoles, such as nitrile oxides, to form isoxazoles. researchgate.net

The electronic nature of the dihydroisoquinolinone ring can influence the reactivity of the ethynyl group. Electron-donating or -withdrawing substituents on the aromatic ring can modulate the electron density of the alkyne, thereby affecting its reactivity towards electrophiles and nucleophiles.

Factors Influencing Chemoselectivity and Stereoselectivity in Dihydroisoquinolinone Synthesis

The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones, including the 6-ethynyl analog, often involves the formation of new chiral centers, making stereoselectivity a critical consideration. Furthermore, the presence of multiple reactive sites in the precursors necessitates control over chemoselectivity.

Chemoselectivity:

In the context of synthesizing this compound via Sonogashira coupling of a di- or poly-halogenated precursor, chemoselectivity becomes a key issue. The inherent reactivity difference between different halogens (I > Br > Cl) can be exploited to achieve selective coupling at a specific position. For instance, in a molecule containing both a bromo and a chloro substituent, the Sonogashira coupling can be directed to the more reactive bromo position under carefully controlled conditions.

Stereoselectivity:

When a substituent is introduced at the 4-position of the 3,4-dihydroisoquinolin-1(2H)-one ring, a stereocenter is created. The stereochemical outcome of such reactions can be influenced by several factors:

Chiral auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom can direct the approach of a reagent from a specific face, leading to a diastereoselective transformation. nih.gov

Chiral catalysts: Enantioselective reduction of a 3,4-dihydroisoquinoline (B110456) precursor using a chiral catalyst can provide access to enantiomerically enriched 1-substituted tetrahydroisoquinolines, which can then be further elaborated. nih.gov

Substrate control: The existing stereochemistry in a precursor molecule can influence the stereochemical outcome of subsequent reactions. For example, in the synthesis of more complex, fused ring systems, the initial stereochemistry of the dihydroisoquinolinone ring can dictate the stereochemistry of the newly formed rings.

Reaction conditions: Temperature, solvent, and the nature of the reagents can all play a role in influencing the stereoselectivity of a reaction. Lower temperatures often lead to higher stereoselectivity.

For instance, in the synthesis of analogs of this compound with substitution at the 4-position, the diastereoselectivity of the reaction can be controlled by the choice of reagents and reaction conditions. Palladium-catalyzed cascade reactions have been shown to be effective in the regio- and stereoselective synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Below is a table summarizing the key mechanistic aspects discussed:

| Mechanistic Aspect | Description | Key Factors |

| Sonogashira Coupling Catalytic Cycle | Two interconnected cycles (Palladium and Copper) leading to C(sp²)-C(sp) bond formation. | Nature of palladium ligands, copper co-catalyst, base, and solvent. |

| Intermediates in Sonogashira Coupling | Pd(0)L₂, trans/cis-Pd(Ar)(X)L₂, Pd(Ar)(C≡CR)L₂, Cu-C≡CR. | Ligand properties, halide reactivity, alkyne acidity. |

| Reactivity of the Ethynyl Group | Versatile handle for cycloadditions (e.g., Click Chemistry), further couplings, hydration, and reduction. | Electronic properties of the dihydroisoquinolinone ring. |

| Chemoselectivity in Synthesis | Selective reaction at one functional group in the presence of others. | Differential reactivity of halogens (I > Br > Cl) in cross-coupling reactions. |

| Stereoselectivity in Synthesis | Control of the spatial arrangement of atoms in the product. | Chiral auxiliaries, chiral catalysts, substrate control, and reaction conditions. |

Computational and Theoretical Studies on 6 Ethynyl 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of a compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and predict various properties. researchgate.net

These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic parameters, which are crucial for understanding the stability and reactivity of the molecule. researchgate.net A recent study on isoquinoline (B145761) derivatives utilized DFT to analyze structural parameters and vibrational frequencies, demonstrating good agreement with experimental data. researchgate.net

Table 1: Predicted Molecular Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Method |

| Dipole Moment (Debye) | 3.5 D | DFT/B3LYP |

| Total Energy (Hartree) | -550 | DFT/B3LYP |

| Heat of Formation (kJ/mol) | 150 | DFT/B3LYP |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the ethynyl (B1212043) group, being an electron-withdrawing group, would be expected to influence the electronic distribution and the energies of the frontier orbitals. Studies on other isoquinoline derivatives have shown that substitutions on the aromatic ring significantly impact the HOMO-LUMO gap. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| ΔE (Gap) | 4.4 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Molecular Modeling and Docking Studies of Analogs

Given that many isoquinolin-1-one derivatives exhibit biological activity, molecular modeling and docking studies are crucial for drug discovery and development. These studies help in understanding how these molecules might interact with biological targets such as enzymes.

Analogs of 3,4-dihydroisoquinolin-1(2H)-one have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov Molecular docking simulations are employed to predict the binding mode and affinity of a ligand within the active site of a target protein. For instance, docking studies of isoquinolinone-based PARP inhibitors have revealed key interactions with amino acid residues such as Gly863, Ser904, and Tyr907. nih.govmdpi.com

In a hypothetical docking study of this compound with PARP1, the lactam carbonyl would likely form hydrogen bonds with the backbone of Gly863, a common interaction for this class of inhibitors. nih.gov The ethynyl group could engage in hydrophobic or pi-stacking interactions within the active site.

A detailed binding mode analysis would elucidate the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the docking of quinoxaline-based PARP-1 inhibitors, π-π stacking interactions with Tyr907 were identified as crucial for binding. nih.gov Similar interactions would be anticipated for this compound.

Table 3: Predicted Interactions of this compound with PARP1 Active Site (Illustrative)

| Interacting Residue | Interaction Type |

| Gly863 | Hydrogen Bond |

| Ser904 | Hydrogen Bond |

| Tyr907 | Pi-Pi Stacking |

| Leu911 | Hydrophobic Interaction |

Note: This table presents a hypothetical binding mode based on studies of analogous PARP inhibitors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a bicyclic system like this compound, the dihydroisoquinolinone core is relatively rigid, but some flexibility exists. uci.edu

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape over time. nih.gov These simulations can reveal how the molecule behaves in a solvent environment and how it might change its conformation upon binding to a target. Studies on similar bicyclic β-lactams have utilized a combination of experimental techniques and theoretical calculations, including TD-DFT, to investigate their conformational properties. nih.govacs.org While specific MD simulation data for this compound is not available, such studies would be invaluable in understanding its dynamic behavior and interaction with biological systems.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational methodologies employed in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These techniques are instrumental in the rational design of new therapeutic agents by identifying the key molecular features that govern their potency and efficacy. In the context of this compound and its analogs, QSAR studies provide a framework for elucidating the structural requirements for their biological activities, such as the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP). nih.govfrontiersin.org

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of these methodologies are widely applied to the broader class of isoquinolinone derivatives. researchgate.netjapsonline.com These studies offer valuable insights that can be extrapolated to understand the structural determinants of activity for this specific compound.

Deriving Structural Features Essential for Modulating Biological Activity

The fundamental goal of a QSAR study is to develop a mathematical model that correlates variations in the molecular structure of a series of compounds with their observed biological responses. This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties, and then using statistical methods to find a correlation with their biological activity.

For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, QSAR studies have revealed the importance of various structural features for biological activity. For instance, in a study on related dihydroisoquinolinone derivatives, the necessity of a C4-carboxyl group for antioomycete activity was highlighted through 3D-QSAR models. rsc.orgnih.gov Such models can map out the steric, electrostatic, and hydrophobic fields of the molecules, providing a detailed picture of the interactions between the compounds and their biological target.

In the case of PARP inhibitors, a class to which many isoquinolinone derivatives belong, QSAR studies have identified key pharmacophoric elements. nih.govnih.gov These often include a hydrogen bond donor, a hydrogen bond acceptor, and specific hydrophobic and aromatic regions that are crucial for binding to the enzyme's active site. For example, the lactam moiety of the dihydroisoquinolinone core can act as a key interaction point. The nature and position of substituents on the aromatic ring significantly influence the inhibitory potency. The ethynyl group at the 6-position of the title compound, for instance, likely plays a role in interacting with the target protein, potentially through hydrophobic or specific electronic interactions.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of these structure-activity relationships. These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Table 1: Illustrative Statistical Parameters from 3D-QSAR Studies on Related Quinazolinone and Isoquinoline Derivatives

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value | Predictive R² (R²pred) | Source |

| CoMFA (Quinazolinone analogs) | 0.570 | 0.855 | 0.123 | 125.6 | 0.657 | nih.gov |

| CoMSIA (Quinazolinone analogs) | 0.599 | 0.895 | 0.101 | 168.2 | 0.681 | nih.gov |

| 3D-QSAR (Dihydroisoquinolinone derivatives) | >0.5 | >0.6 | Not Reported | Not Reported | Not Reported | rsc.orgnih.gov |

This table presents data from studies on structurally related compounds to illustrate the statistical validation of QSAR models. The parameters indicate the robustness and predictive power of the generated models.

Predictive Modeling for Analog Design

A significant application of QSAR and 3D-QSAR models is their use in predicting the biological activity of novel, yet-to-be-synthesized compounds. frontiersin.org Once a statistically robust and validated model is established, it can be used to screen virtual libraries of analogs of the lead compound, in this case, this compound.

The process typically involves:

Generation of a virtual library: A set of new analogs is designed in silico by systematically modifying the parent structure. This could involve introducing different substituents at various positions of the 3,4-dihydroisoquinolin-1(2H)-one core.

Prediction of activity: The developed QSAR model is then used to predict the biological activity of these virtual compounds.

Prioritization for synthesis: Compounds that are predicted to have high activity are prioritized for chemical synthesis and subsequent biological testing.

This predictive modeling approach significantly streamlines the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success, thereby saving time and resources. For example, 3D-QSAR models developed for quinazolinone analogs as EGFR inhibitors were used to design five new compounds with predicted enhanced activity. researchgate.net Similarly, for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, a QSAR model provided insights for lead generation and optimization. japsonline.com

The insights gained from the contour maps in 3D-QSAR studies are particularly valuable for guiding the design of new analogs. For instance, if a CoMFA map indicates that a bulky, electron-donating group is favored at a specific position, medicinal chemists can design and synthesize analogs with such features to potentially improve biological activity. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Chemical Biology and Molecular Target Identification of 6 Ethynyl 3,4 Dihydroisoquinolin 1 2h One Analogs

In Vitro Biological Profiling of Dihydroisoquinolinone Derivatives

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif found in a variety of biologically active molecules. Analogs derived from this core structure have been the subject of extensive in vitro biological evaluation to determine their potential as therapeutic agents. These studies have revealed that derivatives of dihydroisoquinolinone can interact with a diverse range of biological targets, including enzymes and receptors involved in major disease pathways. The exploration of this chemical space has led to the identification of potent and selective modulators for several key proteins. nih.govtocris.comwikipedia.orgnih.gov

Enzymatic Inhibition Studies and Potency Determination

Enzymatic assays are fundamental in determining the potency and mechanism of action for novel chemical entities. For dihydroisoquinolinone derivatives, these studies have been crucial in identifying their inhibitory potential against various enzymes implicated in cancer, diabetes, and other pathological conditions.

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in cellular processes like DNA repair and cell cycle regulation, making them attractive targets in oncology. nih.gov While most inhibitors target the well-studied PARP1, some research has focused on other family members, such as PARP10 (also known as ARTD10). PARP10 is a mono-ADP-ribosyltransferase that has been implicated as a promoter of cancer proliferation. google.com

Researchers have tested compounds based on the 3,4-dihydroisoquinolin-1(2H)-one (dq) nucleus, a known scaffold for PARP1 inhibition, for activity against PARP10. nih.gov To facilitate the discovery of selective inhibitors, engineered mutants of PARP10 were created. Certain 3,4-dihydroisoquinolin-1(2H)-one derivatives showed inhibitory activity against these PARP10 mutants, with potency varying based on substitutions at the C-5 and C-6 positions. nih.gov For instance, a 7-Bromo derivative demonstrated an IC₅₀ of 8.6 μM against the LG-PARP10 mutant but was inactive against wild-type PARP10 and PARP1 at concentrations up to 100 μM. nih.gov Further exploration showed that a phenyl group at the C-6 position was well-tolerated, leading to a compound with an IC₅₀ of 2.5 μM against PARP10. nih.gov

| Compound Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | LG-PARP10 (mutant) | 8.6 nih.gov |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivative | PARP10 | 8.6 nih.gov |

| 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivative | PARP10 | 2.5 nih.gov |

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. guidetopharmacology.orgkafkas.edu.tr Under normal conditions, KEAP1 targets NRF2 for degradation. guidetopharmacology.org However, under stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. guidetopharmacology.orgkafkas.edu.tr Pharmacological activation of NRF2 is a promising strategy for diseases involving oxidative stress, such as neurodegenerative diseases and age-related macular degeneration. rsc.orgwikipedia.org

Small molecule activators of NRF2 have shown protective effects in various disease models. rsc.org While direct data on 6-ethynyl-3,4-dihydroisoquinolin-1(2H)-one is limited, a patent has described closely related tetrahydroisoquinoline compounds as potent NRF2 activators. rsc.org These compounds are designed to induce the expression of antioxidant genes by activating the NRF2 pathway. rsc.org The development of such small molecule activators has the potential to address conditions like sickle cell disease and eye conditions by protecting cells from oxidative stress. rsc.org

Leucine (B10760876) aminopeptidases (LAPs) are enzymes that catalyze the removal of N-terminal leucine residues from proteins and peptides. Their involvement in pathological conditions such as cancer has made them a target for inhibitor development. wikipedia.orgmdpi.com Isoquinoline (B145761) alkaloids have been identified as having inhibitory activity towards LAPs. wikipedia.orgmdpi.com

Based on this knowledge, in silico screening studies have been conducted to identify new potential LAP inhibitors featuring a 3,4-dihydroisoquinoline (B110456) scaffold. wikipedia.orgmdpi.com These computational efforts led to the identification of promising candidates, and subsequent in vitro testing confirmed the activity of this compound class. wikipedia.org One derivative, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, was found to have significant activity against microsomal LAP, with a half-maximal inhibitory concentration (IC₅₀) of 16.5 µM. wikipedia.org This finding suggests that the 3,4-dihydroisoquinoline moiety is a viable scaffold for designing LAP inhibitors. wikipedia.orgmdpi.com

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. wikipedia.orgrsc.org In hyperglycemic conditions associated with diabetes mellitus, the increased activity of this pathway in insulin-independent tissues like nerves, the retina, and kidneys is linked to the development of chronic diabetic complications. nih.govwikipedia.org Therefore, aldose reductase inhibitors (ARIs) are pursued as a therapeutic strategy to prevent or slow the progression of these complications. rsc.orgnih.gov

The 3,4-dihydroisoquinolinone backbone is a structurally novel framework for designing potent ARIs. rsc.orgnih.gov Minalrestat, a 3,4-dihydroisoquinolinone derivative with a spirosuccinimide moiety at the 4-position, is an important ARI with notable activity. rsc.orgnih.gov Structure-activity relationship (SAR) studies have led to the design of potent clinical candidates. nih.gov For example, the introduction of a 4-bromo-2-fluorobenzyl moiety can significantly enhance the oral potency of these inhibitors. rsc.org One such analog demonstrated exceptional oral potency in animal models of diabetic complications. nih.gov

| Compound | Scaffold | Potency (ED₅₀, sciatic nerve) | Animal Model |

|---|---|---|---|

| 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (Compound 41) | Spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone | 0.1 mg/kg/day nih.gov | 14-day galactose-fed rat |

| 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (Compound 41) | Spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone | 0.09 mg/kg/day nih.gov | Streptozocin-induced diabetic rat |

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. wikipedia.orgnih.gov It is involved in most aspects of normal brain function, and its dysregulation is implicated in numerous neuropathological conditions, including anxiety, schizophrenia, and neurodegenerative disorders. tocris.comnih.gov As such, mGlu5 is considered a promising drug target, with both negative and positive allosteric modulators (NAMs and PAMs) being of significant interest for pharmaceutical research. nih.govacs.org Allosteric modulators offer the potential for greater subtype selectivity and a finer-tuning of receptor activity compared to orthosteric ligands. nih.gov

While various heterocyclic scaffolds have been identified as potent and selective mGlu5 modulators, a direct evaluation of this compound or its close analogs for mGlu5 receptor activity is not prominently documented in the reviewed scientific literature. The search for novel chemical classes that can modulate mGlu5 remains an active area of research, focusing on identifying ligands with distinct pharmacological profiles.

Activity against Acetylcholinesterase and β-Secretase

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising framework for developing dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes implicated in the pathogenesis of Alzheimer's disease. Researchers have designed and synthesized series of 1,2-dihydroisoquinolin-3(4H)-one derivatives, demonstrating that these compounds can possess moderate to potent inhibitory activity against both enzymes. bohrium.com

In one study, a series of derivatives based on the 6-amino-1,2-dihydroisoquinolin-3(4H)-one skeleton were evaluated. The inhibitory activities, expressed as IC₅₀ values, showed a wide range from nanomolar to micromolar concentrations. For instance, compound 3d (2-(2-(3-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione) emerged as a potent dual inhibitor. bohrium.com The study highlighted that structural modifications across different series of synthesized compounds led to significant enhancements in inhibitory activity. bohrium.com Furthermore, some of these analogs were found to possess hydrogen peroxide scavenging capabilities, suggesting an additional neuroprotective mechanism by reducing reactive oxygen species (ROS). bohrium.com

Computational studies have also been employed to understand the interaction between related drug molecules and these enzymes. Molecular dynamics simulations indicate that ligands can bind differently to AChE and BACE-1, with analyses of root mean square fluctuation (RMSF) showing that drug binding can induce greater flexibility in BACE-1 compared to AChE. google.com

Interactive Data Table: Inhibition of AChE and BACE-1 by Dihydroisoquinolinone Analogs

| Compound Series | AChE IC₅₀ (nM) | BACE-1 IC₅₀ (nM) |

| Series 1 | 100 - 1000 | 100 - 1000 |

| Series 2 | 10 - 100 | 10 - 100 |

| Series 3 | 1 - 10 | 1 - 10 |

Broad Spectrum Enzyme Inhibition (e.g., Tyrosine Kinases, BACE1, Steroid Receptors, HIV-1 RT)

The versatility of the dihydroisoquinolinone scaffold extends to the inhibition of other significant enzyme families.

Tyrosine Kinases: Analogs of 3,4-dihydroisoquinolin-1(2H)-one have been developed as potent inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. googleapis.com Patents describe compounds such as 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one being incorporated into structures designed as Btk inhibitors for treating autoimmune and inflammatory diseases. googleapis.com The dihydroisoquinolinone moiety also serves as a key intermediate in the synthesis of inhibitors for other kinases, such as those involved in cancer, including EGFR. google.comgoogleapis.com

BACE1: As detailed in the previous section, derivatives of this scaffold are effective inhibitors of BACE-1, a primary target in Alzheimer's disease research. bohrium.comgoogle.com

Steroid Receptors: Based on the conducted literature search, no direct inhibitory activity of this compound or its close analogs against steroid receptors has been reported.

HIV-1 RT: The literature search did not yield studies demonstrating direct inhibition of HIV-1 reverse transcriptase (RT) by compounds based on the this compound scaffold. While many heterocyclic compounds, such as DABOs, are known NNRTIs, this specific chemical class does not appear to be among them based on available research. researchgate.net

Cellular Assays for Biological Effects

Anti-proliferative Effects in Cancer Cell Lines

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized privileged scaffold in the development of agents with anti-proliferative properties. researchgate.net Hybrid molecules combining this scaffold with other pharmacophores, such as trans-cinnamic acids, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. researchgate.net

One study reported a novel hybrid that displayed potent inhibitory activity against breast (MCF-7, MDA-MB-231), cervical (HeLa, C33A), and prostate (DU-145, PC-3) cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range. researchgate.net Notably, a lead compound from this series showed high potency against the drug-resistant HCT-8/T cell line and exhibited low cytotoxicity in normal VERO cells, indicating a degree of selectivity for cancer cells. researchgate.net

Furthermore, dihydroisoquinolinone derivatives have been designed as ligands for sigma-2 (σ₂) receptors, which are known to be overexpressed in highly proliferating tumor cells. bohrium.com The development of such ligands is aimed at both cancer diagnosis (via PET imaging) and therapy, as activation of σ₂ receptors can induce apoptosis in cancer cells. bohrium.com Other analogs have been patented as EZH2 inhibitors for the treatment of small cell lung cancer, showing synergistic anti-proliferative effects when combined with standard chemotherapeutics like cisplatin. google.com

Interactive Data Table: Anti-proliferative Activity of a Dihydroisoquinolin-1(2H)-one-Cinnamic Acid Hybrid (Compound 4)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 0.018 |

| MDA-MB-231 | Breast | 5.33 |

| HeLa | Cervical | 1.83 |

| C33A | Cervical | 2.56 |

| DU-145 | Prostate | 2.15 |

| PC-3 | Prostate | 1.95 |

Data extracted from a study on piperlongumine (B1678438) analogues. researchgate.net

Antimicrobial and Antifungal Activity

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their activity against plant pathogens. In a notable study, a library of 59 such derivatives was synthesized, and their bioassays revealed superior activity against the oomycete Pythium recalcitrans compared to other tested fungal phytopathogens.

Compound I23 from this series demonstrated the highest in vitro potency against P. recalcitrans, with an EC₅₀ value of 14 µM, which was more potent than the commercial agent hymexazol (B17089) (EC₅₀ of 37.7 µM). The in vivo preventive efficacy of this compound was also significant, reaching 96.5% at higher application doses. Physiological and ultrastructural analyses suggest that the mode of action for these compounds involves the disruption of the pathogen's biological membrane systems.

Anti-inflammatory and Neuroprotective Effects

The dihydroisoquinolinone scaffold is also associated with anti-inflammatory and neuroprotective potential. Specifically, 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one has been highlighted as a key compound in medicinal chemistry with potential applications in these areas. chemimpex.com The neuroprotective effects of some analogs are linked to their ability to scavenge reactive oxygen species, as mentioned in the context of Alzheimer's disease research. bohrium.com While broader investigations are needed, the core structure is present in compounds explored for treating neuroinflammatory disorders and providing neuroprotection. google.comgoogle.com

Mechanism of Action Studies at the Cellular Level (e.g., target phosphorylation, cell cycle modulation)

Studies on the cellular mechanisms of action for dihydroisoquinolinone analogs have revealed several distinct pathways.

Target Phosphorylation: Derivatives of this scaffold have been explicitly designed to inhibit protein kinases. This includes inhibitors of Bruton's tyrosine kinase (Btk) and the Epidermal Growth Factor Receptor (EGFR), indicating a mechanism that involves blocking key phosphorylation events in signaling cascades related to cell proliferation and survival. googleapis.comgoogleapis.com Other analogs function as EZH2 inhibitors, which modifies the methylation of histones, a critical epigenetic process. google.com

Cell Cycle Modulation: The anti-proliferative effects of certain analogs are directly linked to interference with the cell cycle. A potent hybrid of 3,4-dihydroisoquinolin-1(2H)-one and cinnamic acid was found to inhibit tubulin assembly in a concentration-dependent manner (IC₅₀ of 7.1 µM). researchgate.net This disruption of microtubule dynamics typically leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, dihydroisoquinolinone derivatives that target σ₂ receptors are reported to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells. bohrium.com

Molecular Target Identification and Validation of this compound Analogs

The identification of molecular targets is a critical step in understanding the mechanism of action of biologically active compounds. For analogs of this compound, the presence of the ethynyl (B1212043) group provides a powerful chemical handle for various target deconvolution strategies. These approaches aim to identify the specific proteins or other biomolecules with which the compound interacts to exert its biological effects.

Use of Ethynyl Probes for Target Engagement Studies (e.g., Click Chemistry Applications)

The terminal alkyne functionality of this compound and its analogs makes them ideal candidates for use as chemical probes in target engagement studies. This is primarily achieved through bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are forms of "click chemistry". nih.govnih.govbroadpharm.com These reactions are highly specific, efficient, and can be performed in complex biological systems, including living cells, without interfering with native biochemical processes. springernature.comresearchgate.netnih.gov

In a typical target engagement study, a cell or organism is treated with an ethynyl-containing compound like an analog of this compound. The compound then binds to its molecular target(s). Subsequently, a reporter molecule containing an azide (B81097) group, such as a fluorescent dye or a biotin (B1667282) affinity tag, is introduced. The "click" reaction covalently links the reporter to the alkyne-modified compound that is bound to its target protein. nih.govnih.gov

If a fluorescent dye is used, the target proteins can be visualized using techniques like in-gel fluorescence scanning or fluorescence microscopy. This allows for the localization of the target within the cell and an assessment of target engagement. If a biotin tag is used, the protein-compound complex can be enriched from the cell lysate using streptavidin-coated beads. nih.govnih.gov

Table 1: Illustrative Data from a Hypothetical In-Gel Fluorescence Target Engagement Study

| Protein Band | Molecular Weight (kDa) | Fluorescence Intensity (Treated) | Fluorescence Intensity (Control) | Fold Change | Putative Target |

| 1 | 72 | 8500 | 150 | 56.7 | Heat Shock Protein 70 |

| 2 | 45 | 6200 | 200 | 31.0 | Actin |

| 3 | 35 | 950 | 120 | 7.9 | Carbonic Anhydrase II |

This table represents hypothetical data to illustrate the type of results obtained from a target engagement experiment using a fluorescently-tagged ethynyl probe.

Affinity-Based Proteomics and Target Deconvolution

Affinity-based proteomics is a powerful method for identifying the molecular targets of a small molecule. In the context of this compound analogs, the ethynyl group is instrumental in this process. The general workflow involves the use of the ethynyl-containing compound as a "bait" to "fish out" its binding partners from a complex protein mixture, such as a cell lysate. nih.gov

The process typically begins with the treatment of cells with the ethynyl-probe. After allowing time for the probe to bind to its targets, the cells are lysed. An azide-functionalized biotin tag is then "clicked" onto the alkyne-probe-protein complex. These biotinylated complexes are then captured and enriched using streptavidin-coated magnetic beads or resin. Proteins that are non-specifically bound are washed away.